Methyl 1H-benzotriazole-1-carboxylate, 3-oxide

説明

Historical Context and Discovery of Benzotriazole Derivatives

The historical development of benzotriazole derivatives traces back to the late 19th century, with the initial synthesis of benzotriazole first reported in 1889 by G. Schultz. This foundational work established the groundwork for what would become one of the most versatile heterocyclic scaffolds in modern chemistry. The discovery of benzotriazole marked a pivotal moment in heterocyclic chemistry, as researchers quickly recognized its potential for chemical modification and practical applications. Initially, benzotriazole found primary applications as a corrosion inhibitor, particularly for metals such as copper, zinc, and aluminum, due to its remarkable ability to form protective films on metal surfaces. This industrial relevance persisted throughout the early 20th century, with benzotriazole being extensively utilized in water treatment systems, lubricants, and anti-freeze solutions.

The evolution from simple benzotriazole to sophisticated derivatives like this compound represents decades of systematic chemical research and development. By the mid-20th century, benzotriazole began attracting attention for its potential biological activity, particularly its ability to interact with enzymes and proteins, leading to its exploration in pharmaceutical and medicinal chemistry. This transition from purely industrial applications to biomedical research sparked intensive investigation into structural modifications that could enhance biological activity while maintaining the fundamental chemical stability of the benzotriazole core. The development of azole compounds gained significant momentum in the late 1960s, when azoles were recognized as heterocyclic compounds that constitute the largest group of available antifungal drugs. This recognition provided the impetus for extensive research into benzotriazole modifications, ultimately leading to the synthesis of specialized derivatives with enhanced functional properties.

The synthetic methodologies developed for benzotriazole derivatives have evolved considerably since the original synthesis protocols. Traditional approaches involved the monodiazotization of o-phenylenediamine using sodium nitrite and acetic acid, a method that remains fundamental to benzotriazole synthesis. However, contemporary synthetic strategies have expanded to include solvent-free techniques for N-alkylation and the development of N-acyl benzotriazoles, demonstrating the continuing innovation in this field. The historical progression from basic benzotriazole to complex derivatives like this compound illustrates the systematic approach taken by researchers to optimize both synthetic accessibility and functional utility.

Structural Classification Within the Benzotriazole Family

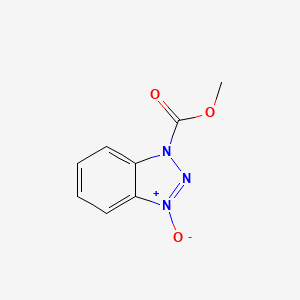

This compound occupies a distinctive position within the benzotriazole family due to its unique combination of structural modifications. The compound can be precisely classified through its molecular architecture, which incorporates the fundamental benzotriazole heterocyclic framework with two significant functional group additions: a carboxylate ester substituent at the N1 position and an N-oxide functionality at the N3 position. This dual modification pattern distinguishes it from simpler benzotriazole derivatives and places it within the category of highly functionalized benzotriazole compounds designed for specialized applications.

The structural classification system for benzotriazole derivatives typically considers several key parameters, including substitution patterns, oxidation states, and functional group incorporation. Based on these criteria, this compound can be categorized as a N-substituted, N-oxidized benzotriazole derivative with ester functionality. The compound's systematic chemical name reflects this complex structure: methyl 3-oxidobenzotriazol-3-ium-1-carboxylate, which precisely describes the oxidation state and substitution pattern. The SMILES notation COC(=O)N1C2=CC=CC=C2N+[O-] provides a computational representation of the molecular structure, clearly indicating the spatial arrangement of atoms and the charge distribution resulting from the N-oxide functionality.

Table 1: Structural Comparison of Key Benzotriazole Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number |

|---|---|---|---|---|

| Benzotriazole | C₆H₅N₃ | 119.12 | Basic benzotriazole scaffold | 95-14-7 |

| 4-Methyl-1H-benzotriazole | C₇H₇N₃ | 133.15 | Methyl substitution at position 4 | 29878-31-7 |

| This compound | C₈H₇N₃O₃ | 193.16 | N1-carboxylate ester, N3-oxide | 76266-27-8 |

The InChI representation (InChI=1S/C8H7N3O3/c1-14-8(12)10-6-4-2-3-5-7(6)11(13)9-10/h2-5H,1H3) further elucidates the molecular connectivity and provides a standardized method for representing the compound's structure in chemical databases. This level of structural detail is essential for understanding the compound's chemical behavior and predicting its reactivity patterns in various chemical environments.

The benzotriazole family encompasses a broad spectrum of derivatives, ranging from simple alkyl-substituted variants to complex multi-functional compounds. This compound represents an advanced example of rational drug design principles applied to heterocyclic chemistry, where specific functional groups are strategically incorporated to achieve desired chemical and physical properties. The presence of the carboxylate ester group enhances the compound's solubility characteristics and provides a handle for further chemical modifications, while the N-oxide functionality contributes to unique electronic properties that can influence both chemical reactivity and biological activity.

Significance in Coordination Chemistry and Industrial Applications

The significance of this compound in coordination chemistry stems from the inherent Lewis base properties of the benzotriazole scaffold, enhanced by the presence of multiple coordination sites within the molecule. Benzotriazole derivatives are well-documented as effective Lewis bases, capable of binding Lewis acids at various positions, particularly at the C-N=N center. The additional functional groups present in this compound provide supplementary coordination opportunities, making it a potentially multidentate ligand system. The carboxylate ester functionality can undergo hydrolysis under appropriate conditions to generate carboxylate groups, which are known to be excellent coordinating ligands for metal ions across the periodic table.

Industrial applications of benzotriazole derivatives have traditionally focused on their exceptional performance as corrosion inhibitors, particularly for copper and copper alloys. The parent benzotriazole compound demonstrates remarkable efficacy in binding to copper surfaces, forming protective films that prevent oxidative degradation. This compound represents an evolution of this concept, where the additional functional groups may provide enhanced corrosion protection or enable application in more demanding industrial environments. The compound's potential utility extends to antifreezes, heating and cooling systems, and hydraulic fluids, where its stability and protective properties can be leveraged for equipment longevity.

Table 2: Physical and Chemical Properties of this compound

The coordination chemistry applications of this compound are particularly noteworthy in the context of developing new metal complexes with enhanced properties. The benzotriazole framework has been extensively studied for its ability to form various coordination complexes, including tetrahedral derivatives with zinc chloride and polymeric structures with different metal centers. The presence of the N-oxide functionality in this compound introduces additional electronic effects that can significantly influence the coordination behavior and stability of resulting metal complexes. This electronic modification may lead to unique coordination geometries and enhanced complex stability, making it valuable for applications in catalysis, materials science, and analytical chemistry.

Contemporary research in benzotriazole chemistry has demonstrated the versatility of these compounds in addressing complex synthetic challenges and developing new materials with enhanced properties. This compound exemplifies this trend, representing a sophisticated chemical entity designed for specialized applications. Its utility in chemical synthesis extends beyond simple coordination chemistry to include potential applications as a synthetic auxiliary, acylating agent precursor, or intermediate in the preparation of more complex heterocyclic systems. The compound's structural features make it particularly suitable for carbonylation reactions and C-C bond formation processes, as indicated by its classification in commercial chemical databases.

The industrial significance of this compound is further enhanced by its potential role in developing new materials with specialized properties. The combination of benzotriazole's inherent stability with the reactive functionalities present in the carboxylate ester and N-oxide groups creates opportunities for controlled chemical modifications and cross-linking reactions. These properties make it valuable for applications in polymer chemistry, where it could serve as a functional monomer or cross-linking agent in the synthesis of specialty polymers with enhanced performance characteristics. The compound's ability to participate in both coordination chemistry and organic synthesis reactions positions it as a versatile building block for advanced materials development.

特性

IUPAC Name |

methyl 3-oxidobenzotriazol-3-ium-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8(12)10-6-4-2-3-5-7(6)11(13)9-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAORCXXKUNDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C2=CC=CC=C2[N+](=N1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456894 | |

| Record name | Methyl 1H-benzotriazole-1-carboxylate, 3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76266-27-8 | |

| Record name | Methyl 1H-benzotriazole-1-carboxylate, 3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76266-27-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Acid-Catalyzed Esterification of Benzotriazole Carboxylic Acid Derivatives

A primary synthesis route involves the acid-catalyzed esterification of 6-(benzyloxy)-α-methyl-1H-benzotriazole-1-acetic acid. In this method, the carboxylic acid derivative is reacted with methanol in the presence of concentrated sulfuric acid under reflux conditions. The reaction typically proceeds for six hours, after which the mixture is cooled and neutralized with potassium carbonate. The resultant crude product is purified via recrystallization from methanol, yielding methyl 1H-benzotriazole-1-carboxylate, 3-oxide as a white solid with a melting point of 88–91.5°C.

Key Reaction Parameters:

- Reagents: 6-(Benzyloxy)-α-methyl-1H-benzotriazole-1-acetic acid, methanol, H₂SO₄.

- Conditions: Reflux (≈70°C), 6 hours.

- Yield: 81.7% after recrystallization.

This method is favored for its scalability and straightforward purification steps. The sulfuric acid acts as both a catalyst and dehydrating agent, driving the esterification to completion.

Hydrogenation of Benzyloxy-Substituted Intermediates

An alternative approach involves the hydrogenation of benzyl-protected intermediates. For example, methyl 6-(benzyloxy)-α-methyl-1H-benzotriazole-1-acetate is subjected to hydrogen gas (24–33 psig) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is conducted in a mixture of dimethoxyethane and methanol, with hydrogen uptake monitored until completion (≈2.5 hours). Post-reaction filtration and vacuum concentration yield the deprotected product, which is recrystallized from aqueous ethanol to achieve a purity >96%.

Key Reaction Parameters:

- Catalyst: 10% Pd/C (50% water wet).

- Solvents: Dimethoxyethane, methanol.

- Yield: 21.7 g from 31 g starting material (≈70% yield).

This method is particularly useful for removing benzyl protecting groups without affecting the ester functionality, ensuring high regioselectivity.

Alkaline Hydrolysis Followed by Acidic Workup

A third route, detailed in crystallographic studies, begins with 1H-benzo[d]triazol-1-ol reacting with 2-chloroacetic acid in ethanol under alkaline conditions. Sodium hydroxide facilitates the nucleophilic substitution, forming the carboxylated intermediate. After refluxing for two hours, the mixture is acidified, and the product is extracted with dichloromethane. Slow evaporation of the solvent yields colorless crystals suitable for X-ray diffraction analysis.

Key Reaction Parameters:

- Reagents: 1H-Benzo[d]triazol-1-ol, 2-chloroacetic acid, NaOH.

- Conditions: Reflux (≈78°C), 2 hours.

- Purification: Recrystallization from dichloromethane.

This method highlights the compound’s stability under basic conditions and its propensity to form well-defined crystals, aiding structural characterization.

Oxidation of Methylene-Substituted Derivatives

Advanced synthetic strategies involve the oxidation of methylene-linked precursors. For instance, 6-(2-chloro-α,α,α,6-tetrafluoro-p-tolyl)oxy-α-methyl-1H-benzotriazole-1-acetaldehyde dimethyl acetal is treated with potassium permanganate (KMnO₄) in acetic acid. The reaction proceeds at 25–38°C until a persistent pink color indicates complete oxidation. Filtration removes manganese dioxide (MnO₂), and vacuum concentration followed by aqueous workup isolates the carboxylate product.

Key Reaction Parameters:

- Oxidizing Agent: KMnO₄ in acetic acid.

- Temperature: 25–38°C.

- Yield: 16.6 g from 23.0 g starting material (≈72% yield).

This method demonstrates the compound’s compatibility with strong oxidizing agents, enabling functional group interconversion.

Challenges in Purification and Characterization

Purification of this compound often requires multiple recrystallization steps due to its tendency to form byproducts during esterification. High-performance liquid chromatography (HPLC) with hexane-methyl-t-butyl ether eluants has been employed to resolve isomeric impurities. Additionally, X-ray crystallography confirms the planar geometry of the benzotriazole ring and the orientation of the carboxylate group.

Industrial and Research Applications

While primarily used as a chemical intermediate, this compound’s bioactivity against protozoan parasites (e.g., Entamoeba histolytica) has spurred pharmacological interest. Its synthesis remains critical for developing antimicrobial agents and optimizing reaction pathways for related benzotriazole derivatives.

化学反応の分析

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: It can be reduced to form derivatives with different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmacological Activities

Benzotriazole derivatives, including MBTCO, exhibit a range of biological activities:

- Antimicrobial Properties : Studies have shown that benzotriazole derivatives possess significant antibacterial and antifungal activities. For instance, compounds derived from benzotriazole have been tested against various strains of bacteria and fungi, demonstrating effective inhibition comparable to standard antibiotics .

- Antiparasitic Activity : Research indicates that certain derivatives of benzotriazole can inhibit protozoan parasites such as Trypanosoma cruzi, which causes Chagas disease. The activity was notably enhanced with specific substituents on the benzotriazole ring .

- Anticancer Potential : Some studies suggest that benzotriazole derivatives may have anticancer properties, acting through various mechanisms such as inhibiting cell proliferation and inducing apoptosis in cancer cells .

Chemical Reactions

MBTCO serves as a useful reagent in organic synthesis:

- Acylation Reactions : It acts as an acylating agent in the synthesis of amides and esters through acylbenzotriazole methodologies. This application is particularly valuable for creating complex organic molecules efficiently .

- Carbonylation Reactions : The compound is also utilized in carbonylation reactions, facilitating the formation of carbonyl compounds from non-carbonyl precursors .

Water Treatment

The compound has been studied for its role in water treatment processes:

- Ozonation By-products : Research has identified MBTCO as a by-product during the ozonation of surface waters containing benzotriazoles. Understanding these by-products is crucial for assessing the environmental impact of water treatment processes .

Case Studies

作用機序

The mechanism of action of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide involves its interaction with molecular targets through its benzotriazole ring. The compound can act as an electron donor or acceptor, depending on the reaction conditions. This versatility allows it to participate in various chemical reactions, influencing the pathways and outcomes of these processes .

類似化合物との比較

Structural Features

The structural uniqueness of Methyl 1H-benzotriazole-1-carboxylate, 3-oxide lies in its combination of a carboxylate ester and an N-oxide group. Key comparisons with analogous compounds include:

Key Observations :

- N-Oxide Influence : The N-oxide group in all compounds enhances polarity and facilitates hydrogen bonding, critical for crystal packing and stability .

- Substituent Effects : Bulky groups (e.g., benzyl) reduce solubility compared to smaller substituents (e.g., carboxylate) .

Physicochemical Properties

Comparative data on melting points, solubility, and spectral features:

Assumed based on similar SO₂/N-oxide stretches in benzotriazole derivatives .

*Included for functional group comparison (carboxylate and heterocyclic core).

Key Observations :

- Melting Points : Higher melting points (e.g., 252–253°C in benzodithiazine derivatives) correlate with strong intermolecular forces like hydrogen bonding .

- Solubility : Compounds with polar groups (e.g., carboxylate) exhibit better solubility in polar solvents, while bulky substituents reduce it .

Reactivity Trends :

生物活性

Methyl 1H-benzotriazole-1-carboxylate, 3-oxide (C8H7N3O3) is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of benzotriazole derivatives, including this compound. These compounds have shown significant activity against a variety of pathogens:

- Antibacterial Activity : Research indicates that benzotriazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways .

- Antifungal Activity : Benzotriazoles exhibit antifungal properties by inhibiting cytochrome P450 enzymes involved in sterol biosynthesis, crucial for fungal cell membrane integrity .

Antiparasitic Activity

Benzotriazole derivatives have also demonstrated antiparasitic effects. For instance, compounds similar to methyl 1H-benzotriazole-1-carboxylate have been reported to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The structure-activity relationship studies suggest that specific modifications enhance their efficacy against various protozoan forms .

Cytotoxicity and Cancer Research

The cytotoxic potential of this compound has been evaluated in several cancer cell lines. Studies show that this compound can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of tubulin polymerization .

Table: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20.1 | ROS generation, tubulin disruption |

| KB-V1 | 20 | Apoptosis induction |

| HL60 | 10 | Cell cycle arrest |

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry examined the antimicrobial properties of various benzotriazole derivatives. This compound was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Study 2: Antiparasitic Activity

In another investigation focusing on antiparasitic effects, methyl 1H-benzotriazole-1-carboxylate derivatives were tested against Entamoeba histolytica. Results indicated a dose-dependent inhibition of parasite growth, with higher efficacy observed at concentrations above 50 µg/mL .

Study 3: Cancer Cell Lines

Research exploring the cytotoxic effects on various cancer cell lines revealed that this compound induced significant apoptosis in MCF-7 and KB-V1 cells. The study highlighted the compound's ability to generate ROS leading to cellular stress and eventual cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。